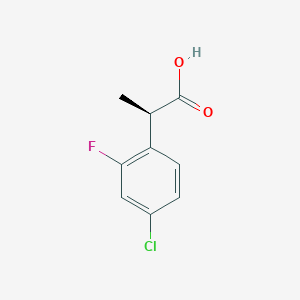
(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(4-Chlor-2-fluorphenyl)propansäure ist eine organische Verbindung, die zur Klasse der aromatischen Carbonsäuren gehört. Sie zeichnet sich durch das Vorhandensein eines chiralen Zentrums aus, wodurch sie optisch aktiv ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-2-(4-Chlor-2-fluorphenyl)propansäure umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit dem kommerziell erhältlichen 4-Chlor-2-fluoracetophenon.
Chiraler Katalysator: Ein chiraler Katalysator wird verwendet, um Asymmetrie im Molekül zu induzieren, was zur Bildung des (R)-Enantiomers führt.
Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von (R)-2-(4-Chlor-2-fluorphenyl)propansäure die großtechnische Synthese unter optimierten Reaktionsbedingungen. Der Prozess beinhaltet:
Großreaktoren: Verwendung von Großreaktoren zur Verarbeitung großer Mengen an Reaktanten.
Reinigung: Einsatz von fortschrittlichen Reinigungsverfahren wie Kristallisation und Chromatographie, um das reine Enantiomer zu erhalten.
Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
(R)-2-(4-Chlor-2-fluorphenyl)propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.
Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen, wie z. B. Halogenierung oder Nitrierung.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern häufig Katalysatoren wie Eisen (Fe) oder Aluminiumchlorid (AlCl3).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise:
Oxidation: Bildung von 4-Chlor-2-fluorbenzaldehyd.
Reduktion: Bildung von (R)-2-(4-Chlor-2-fluorphenyl)propanol.
Substitution: Bildung verschiedener substituierter aromatischer Verbindungen.
Wissenschaftliche Forschungsanwendungen
(R)-2-(4-Chlor-2-fluorphenyl)propansäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein bei der Synthese komplexerer Moleküle.
Biologie: Untersuchung auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforschung ihrer potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und schmerzlindernder Wirkungen.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von (R)-2-(4-Chlor-2-fluorphenyl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-2-(4-Chlor-2-fluorphenyl)propansäure: Das Enantiomer der Verbindung mit unterschiedlicher optischer Aktivität und möglicherweise unterschiedlichen biologischen Wirkungen.
2-(4-Chlor-2-fluorphenyl)essigsäure: Eine strukturell ähnliche Verbindung mit einer anderen Seitenkette.
4-Chlor-2-fluorbenzoesäure: Eine einfachere aromatische Carbonsäure mit ähnlichen Substituenten am aromatischen Ring.
Einzigartigkeit
(R)-2-(4-Chlor-2-fluorphenyl)propansäure ist einzigartig aufgrund ihres chiralen Zentrums, das spezifische optische Aktivität verleiht und zu unterschiedlichen Wechselwirkungen mit biologischen Zielstrukturen führen kann, verglichen mit seinen achiralen oder unterschiedlich substituierten Gegenstücken.
Eigenschaften
Molekularformel |
C9H8ClFO2 |
|---|---|
Molekulargewicht |
202.61 g/mol |
IUPAC-Name |
(2R)-2-(4-chloro-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1 |
InChI-Schlüssel |
WKVHDZMINAEEPU-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)F)C(=O)O |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


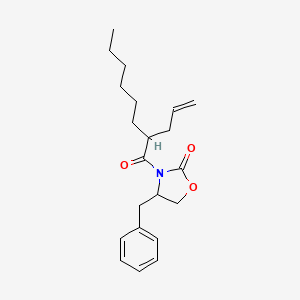
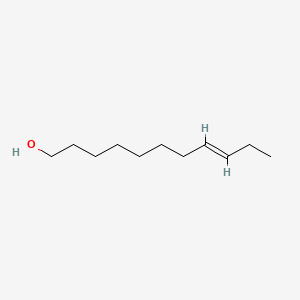

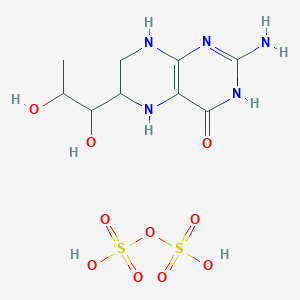
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)
![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
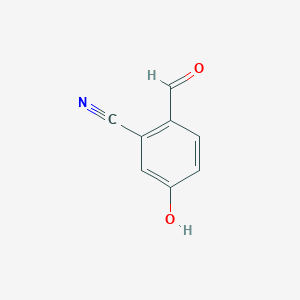
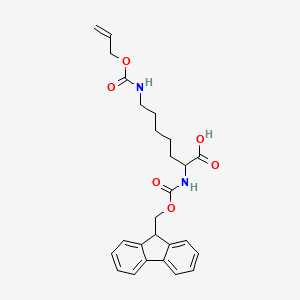
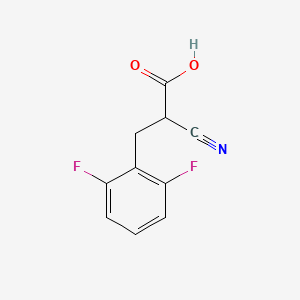
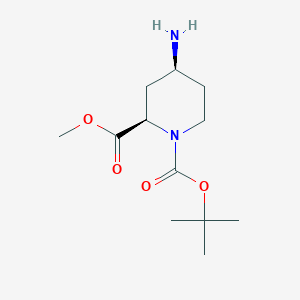
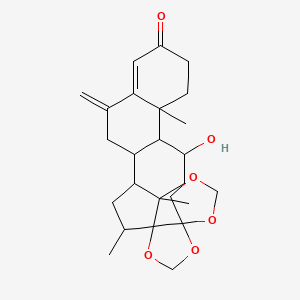
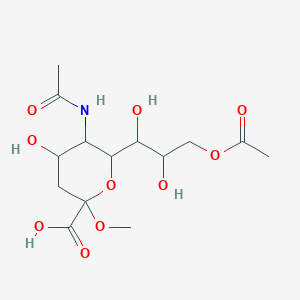
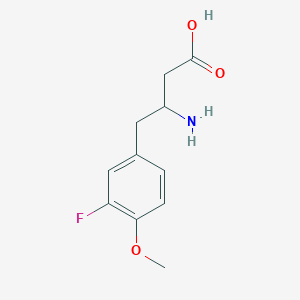
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
